Cas no 325763-68-6 (1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate)

1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- Dimethyl 2-(2-chloroacetamido)terephthalate
- 1,4-Benzenedicarboxylicacid, 2-[(2-chloroacetyl)amino]-, 1,4-dimethyl ester
- dimethyl 2-[(2-chloroacetyl)amino]benzene-1,4-dicarboxylate
- Dimethyl 2-[(chloroacetyl)amino]terephthalate
- F9995-0286
- 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate
- DTXSID00366451
- NS-04741
- AKOS000305611
- VU0549333-1
- Dimethyl 2-[(chloroacetyl)amino]terephthalate, AldrichCPR
- Z56775312
- Dimethyl2-[(chloroacetyl)amino]terephthalate
- MFCD02342053
- EN300-01639
- 325763-68-6
- dimethyl 2-[(chloroacetyl)amino]benzene-1,4-dicarboxylate
- BBL013916
- AKOS B015656
- ALBB-002290
- STK411182
-
- MDL: MFCD02342053
- インチ: InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15)
- InChIKey: MCJXWDAWSRTYBH-UHFFFAOYSA-N
- ほほえんだ: COC(C1=CC(NC(CCl)=O)=C(C(OC)=O)C=C1)=O
計算された属性
- せいみつぶんしりょう: 285.04000
- どういたいしつりょう: 285.0404002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 81.7Ų
じっけんとくせい
- 密度みつど: 1.362
- ふってん: 477.3°C at 760 mmHg
- フラッシュポイント: 242.5°C
- 屈折率: 1.571
- PSA: 81.70000
- LogP: 1.51010
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 22
-
危険物標識:
- 危険レベル:IRRITANT
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 1113741-50MG |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |
325763-68-6 | 95% | 50MG |
$58 | 2023-07-06 | |
Life Chemicals | F9995-0286-5g |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |
325763-68-6 | 95% | 5g |
$375.0 | 2023-09-05 | |
TRC | D484580-1g |
Dimethyl 2-(2-Chloroacetamido)terephthalate |
325763-68-6 | 1g |
$ 185.00 | 2022-06-05 | ||
TRC | D484580-500mg |
Dimethyl 2-(2-Chloroacetamido)terephthalate |
325763-68-6 | 500mg |
$ 115.00 | 2022-06-05 | ||
Chemenu | CM114034-10g |
dimethyl 2-[(chloroacetyl)amino]terephthalate |
325763-68-6 | 95% | 10g |
$336 | 2021-06-17 | |
Enamine | EN300-01639-2.5g |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |
325763-68-6 | 95% | 2.5g |
$252.0 | 2023-07-05 | |
Enamine | EN300-01639-0.25g |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |
325763-68-6 | 95% | 0.25g |
$48.0 | 2023-07-05 | |
OTAVAchemicals | 1113741-100MG |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate |
325763-68-6 | 95% | 100MG |
$104 | 2023-07-06 | |
1PlusChem | 1P00BZL2-1g |
AKOS B015656 |
325763-68-6 | 95% | 1g |
$101.00 | 2025-02-25 | |
Aaron | AR00BZTE-1g |
AKOS B015656 |
325763-68-6 | 95% | 1g |
$201.00 | 2025-01-24 |
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylateに関する追加情報
Introduction to 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate (CAS No. 325763-68-6)
1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate, identified by its Chemical Abstracts Service (CAS) number 325763-68-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by its aromatic structure, which is further functionalized through the presence of carboxylate groups and an amide moiety. The unique arrangement of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate consists of a benzene ring substituted with two methyl groups at the 1 and 4 positions, a chloroacetamido group at the 2 position, and carboxylate groups at the 1 and 4 positions. This configuration creates a highly versatile scaffold that can be modified further to produce compounds with tailored biological activities. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its reactivity, making it an attractive candidate for various synthetic transformations.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds derived from 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate. Researchers have been investigating its role as a precursor in the synthesis of novel therapeutic agents aimed at addressing unmet medical needs. The compound's structural features suggest that it may exhibit properties such as modularity in drug design, allowing for the creation of derivatives with enhanced specificity and efficacy.
One of the most compelling aspects of 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate is its potential application in the development of small-molecule inhibitors. The amide and carboxylate functionalities provide multiple sites for interaction with biological targets, including enzymes and receptors. This characteristic has led to its exploration in the design of molecules targeting metabolic pathways implicated in diseases such as cancer and inflammation. Preliminary studies have indicated that derivatives of this compound may possess inhibitory activity against key enzymes involved in these pathways.
The synthesis of 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a benzene derivative followed by the introduction of the chloroacetamido group and carboxylate moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications on the aromatic ring. These methods are crucial for constructing the complex framework of the compound while maintaining its desired chemical properties.
Recent advancements in computational chemistry have further enhanced our understanding of how 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate behaves in biological systems. Molecular modeling studies have been instrumental in predicting binding interactions between this compound and potential targets. These predictions have guided experimental efforts by providing insights into which structural modifications are likely to improve binding affinity and selectivity. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The pharmaceutical industry has taken note of the promising attributes of 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate, leading to several ongoing research projects aimed at developing novel therapeutics based on this scaffold. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its full potential. These collaborations leverage expertise from various disciplines, including organic chemistry, medicinal chemistry, and pharmacology, to accelerate the translation of laboratory findings into clinical applications.
In addition to its pharmaceutical applications, 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate has shown promise in materials science research. Its rigid aromatic core and functionalizable side chains make it a suitable candidate for designing polymers with unique properties. Such materials could find applications in areas such as drug delivery systems and smart materials capable of responding to environmental stimuli.
The future prospects for 1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate are bright, with ongoing research expected to uncover new applications across multiple fields. As our understanding of its chemical behavior deepens, so too will our ability to harness its potential for developing innovative solutions to complex challenges in medicine and materials science. The compound's versatility and well-defined structure position it as a cornerstone molecule in modern chemical research.
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